molecular formula C12H8F3NO B6415168 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol CAS No. 1261442-72-1

6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol

Cat. No.: B6415168
CAS No.: 1261442-72-1
M. Wt: 239.19 g/mol
InChI Key: JFEMWPAQWIFJPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol is a compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 6-bromo-3-pyridinol and 2-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst under nitrogen atmosphere . The reaction is often carried out in a microwave reactor to enhance the reaction rate and yield. The reaction conditions include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of a nitro group results in the formation of amines .

Mechanism of Action

The mechanism of action of 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine
  • 3-(Trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 6-(Trifluoromethyl)pyridin-3-ol

Uniqueness

6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-[2-(trifluoromethyl)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-6-5-8(17)7-16-11/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEMWPAQWIFJPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90692675
Record name 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261442-72-1
Record name 6-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90692675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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